3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
3,8,13-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic core with three nitrogen atoms integrated into its framework. Structural elucidation of such molecules often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-3-7-9(11-5-1)10-8(13-7)4-2-6-12-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCWVEDEMZHGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(3+2) Cycloaddition of Norbornadiene Derivatives
The foundational approach for synthesizing triazatricyclo frameworks involves (3+2) cycloaddition reactions between norbornadiene derivatives and azides. For example, the reaction of norbornadiene with benzyl azide under thermal conditions yields a mixture of endo- and exo-triazolines. While early attempts reported low yields (~5%) for the endo-adduct, modern optimizations focus on steric and electronic modulation of the azide component.
Key observations include:
Table 1: Representative Cycloaddition Conditions and Outcomes
| Azide Component | Solvent | Temperature (°C) | Yield (%) | Major Product |
|---|---|---|---|---|
| Benzyl azide | EtOH | 60 | 5 | endo-Triazoline |
| Phenyl azide | Decalin | 163 | <5 | exo-Aziridine |
Oxime-Mediated Functionalization Strategies
Oxime Formation and Reduction
The synthesis of 3,8,13-triazatricyclo derivatives often begins with the preparation of norbornene oxime intermediates. For instance, 3-chloronorcamphor oxime acetate (17) is synthesized via acetoxylation of the parent oxime. This intermediate exists as a mixture of syn and anti isomers, distinguishable by NMR (δ 3.48 for O-6 and δ 3.03 for O-4 protons).
Challenges in this route include:
-
Reduction failures : Attempts to reduce oxime acetate 17 with rhodium on carbon or sodium borohydride yielded norcamphor oxime instead of the desired amine, likely due to chloride elimination.
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Safety concerns : Intermediates such as 3-chloronorcamphor oxime acetate provoke severe allergic reactions, necessitating stringent handling protocols.
Thermal and Photolytic Decomposition Pathways
Pyrolysis of Triazoline Precursors
Thermal decomposition of endo-triazoline 20 at 120–130°C produces exo-aziridine derivatives via a proposed diazoimine intermediate. This "triazoline-aziridine" inversion is stereospecific and highly dependent on the rigidity of the tricyclic framework.
Table 2: Pyrolytic Conditions and Product Distribution
Photolytic Ring Contraction
Photolysis of triazoline anhydride 23 in inert solvents generates exo-aziridine 25 with near-quantitative yield, bypassing the diazoimine intermediate observed in thermal pathways. This method is advantageous for substrates sensitive to high temperatures.
Regioselective Substitution and Functionalization
Halogenation and Cross-Coupling
While direct halogenation of the triazatricyclo core is underexplored, analogous systems suggest that electrophilic bromination or chlorination at electron-rich positions (e.g., C-6 or C-11) could be feasible. Subsequent Suzuki-Miyaura coupling with aryl boronic acids may enable diversification of the scaffold .
Chemical Reactions Analysis
Types of Reactions
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives .
Scientific Research Applications
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3,8,13-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene and its analogs:
Key Observations:
Tetraaza variants (e.g., 6-chloro-3,5,8,11-tetraazatricyclo) exhibit even higher nitrogen density, which may improve solubility but complicate synthesis .
Heteroatom Substitutions : The inclusion of sulfur in 8-thia analogs (e.g., ) introduces lipophilicity, which could improve membrane permeability in drug candidates . Conversely, ketone-containing derivatives () prioritize polarity, favoring aqueous solubility .
Functional Groups : Chlorine substituents (e.g., ) may modulate electronic properties and serve as handles for further derivatization . Ethylsulfanyl and methyl groups () likely enhance steric bulk and metabolic stability .
Biological Activity
3,8,13-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound notable for its unique tricyclic structure and nitrogen-rich framework. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 225.24 g/mol. Its structure consists of multiple nitrogen atoms integrated into a tricyclic system, which is known to influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that triazatricyclo compounds exhibit various biological activities due to their structural properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of triazatricyclo compounds:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by interfering with cell cycle progression.
Antimicrobial Properties
Triazatricyclo compounds have been explored for their antimicrobial activities:
- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes.
- Research Findings : A study showed that this compound exhibited significant activity against Gram-positive bacteria.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest:
- Mechanism : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Findings : Preliminary data suggest that it can inhibit enzymes such as proteases and kinases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-bromo-4,8-dimethyltriazatricyclo | Similar tricyclic structure | Moderate anticancer activity |
| 6-chloro-8-thia-triazatricyclo | Contains sulfur; enhanced solubility | Antimicrobial properties |
| 5-(Azepan-1-yl)-triazatricyclo | Contains azepane ring | Potential neuroprotective effects |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of substituents (e.g., halogens) to enhance biological activity.
- Purification using techniques such as chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
